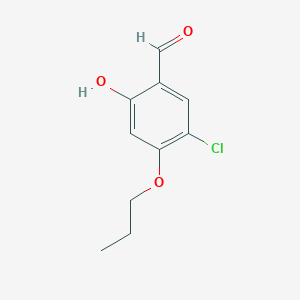
5-Chloro-2-hydroxy-4-propoxybenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Solubility and Activity Coefficient Analysis
The solubility of chlorinated benzaldehydes, including compounds similar to 5-Chloro-2-hydroxy-4-propoxybenzaldehyde, has been studied. Larachi et al. (2000) investigated the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water across various temperatures. They utilized high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques for this purpose. Their findings contribute to the understanding of the solubility-temperature dependence of such compounds, which is crucial in various chemical processes (Larachi et al., 2000).
Reaction Pathways and Formation of By-products
Research by Långvik and Hormi (1994) explored the reaction pathways and formation of certain by-products when treating compounds like 5-Chloro-2-hydroxy-4-propoxybenzaldehyde with aqueous chlorine. This study provides insights into the mechanisms of MX formation during water treatment processes, which is significant for understanding the environmental impact of such chemical reactions (Långvik & Hormi, 1994).
Antioxidant Activity
Rijal et al. (2022) conducted a study on the synthesis of chalcone derivatives from halogenated vanillin, including compounds structurally related to 5-Chloro-2-hydroxy-4-propoxybenzaldehyde. They evaluated the antioxidant activity of these compounds, demonstrating the potential of such chemicals in antioxidant applications (Rijal et al., 2022).
Synthesis and Characterization of Molybdenum(VI) Complexes
Hussein et al. (2015) investigated the synthesis and characterization of thiosemicarbazonato molybdenum(VI) complexes using ligands derived from compounds including 5-chloro-2-hydroxybenzaldehyde. This study contributes to the field of coordination chemistry and offers potential applications in anticancer activities (Hussein et al., 2015).
Chromatographic Analyses
Korhonen and Knuutinen (1984) focused on the gas-liquid chromatographic separation of chlorinated 4-hydroxybenzaldehydes, which are closely related to 5-Chloro-2-hydroxy-4-propoxybenzaldehyde. Their work provides valuable information for analytical chemistry, particularly in the separation and identification of complex mixtures (Korhonen & Knuutinen, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBFNMQZIGOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-4-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




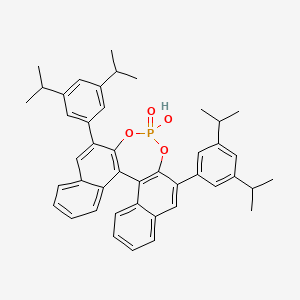

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
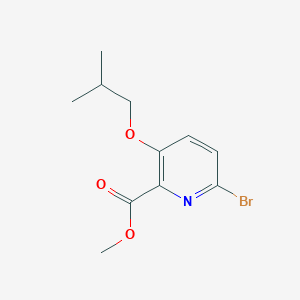
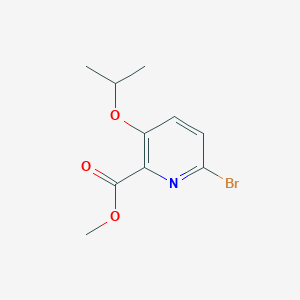


![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide](/img/structure/B1409422.png)

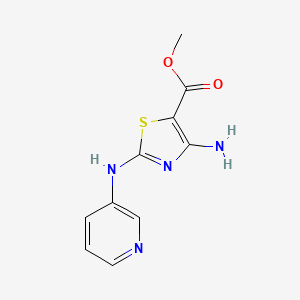

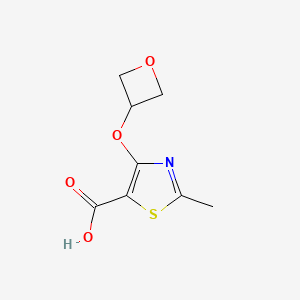
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)